molecular formula C7H6ClIN2O B1363657 2-chloro-N-(5-iodo-2-pyridinyl)acetamide CAS No. 343373-23-9

2-chloro-N-(5-iodo-2-pyridinyl)acetamide

Cat. No.: B1363657
CAS No.: 343373-23-9
M. Wt: 296.49 g/mol
InChI Key: ZKTOQFJFYRFCIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide typically involves the reaction of 2-chloroacetamide with 5-iodo-2-pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Biological Activity

2-Chloro-N-(5-iodo-2-pyridinyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H6_6ClIN2_2O, featuring a pyridine ring substituted with chlorine and iodine atoms. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Target Interactions:
this compound interacts with key enzymes and receptors through reversible covalent bonding, particularly with hydroxyl groups on target biomolecules. This interaction can modulate enzyme activity, affecting metabolic pathways and cellular signaling.

Biochemical Pathways:
The compound is known to influence several biochemical pathways by inhibiting or activating enzymes involved in critical processes such as glycolysis and the tricarboxylic acid cycle. Its ability to form reversible bonds allows it to act as a potent modulator of enzyme function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Pseudomonas aeruginosa12.5 μg/mL
Candida albicans12.5 μg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal properties, comparable to standard antibiotics like amoxicillin .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The compound demonstrated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Pharmacokinetic Profile :
    Preliminary pharmacokinetic studies suggest that the compound's absorption and distribution in biological systems are influenced by its molecular structure, which affects its interaction with transport proteins in cells. The reversible bonding capability enhances its bioavailability and therapeutic index.

Properties

IUPAC Name

2-chloro-N-(5-iodopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIN2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTOQFJFYRFCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275829
Record name 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343373-23-9
Record name 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343373-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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